molecular formula C19H24N4O2S B2757725 N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 941931-47-1

N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2757725
CAS No.: 941931-47-1
M. Wt: 372.49
InChI Key: PCEUVHXCHBERHB-UHFFFAOYSA-N
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Description

N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a chemical research reagent featuring a complex molecular architecture based on a dihydrothieno[3,4-c]pyrazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery for its potential as a privileged structure in the design of novel bioactive molecules . The compound's structure integrates a 2,4-dimethylphenyl substituent and an N-butyl oxalamide functional group, which may influence its physicochemical properties and biomolecular interactions . This reagent has been referenced in scientific literature exploring various chemical and physical phenomena, highlighting its utility in specialized research contexts . It is presented as a key intermediate for investigators working in areas such as organic synthesis, heterocyclic chemistry, and the development of new pharmacologically active compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-butyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-4-5-8-20-18(24)19(25)21-17-14-10-26-11-15(14)22-23(17)16-7-6-12(2)9-13(16)3/h6-7,9H,4-5,8,10-11H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEUVHXCHBERHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the N-butyl and N’-[2-(2,4-dimethylphenyl)] groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-butyl-N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

Property Compound A Compound B
Molecular Formula C₂₀H₂₆N₄O₂S C₂₀H₁₉N₃O₂
Molecular Weight 386.511 g/mol 333.3838 g/mol
Core Structure Thieno[3,4-c]pyrazole Pyridazine
Key Substituents 2,4-Dimethylphenyl, ethanediamide, N-butyl Naphthalene-1-carbonyl, piperidin-4-yloxy
Heteroatoms S, O, N O, N

Functional Group and Bioactivity Implications

Core Heterocycle Differences: Compound A’s thienopyrazole core is a fused bicyclic system combining thiophene and pyrazole rings. This structure is associated with kinase inhibition and anti-inflammatory activity in related analogs . Compound B’s pyridazine core is a six-membered aromatic ring with two adjacent nitrogen atoms, commonly found in compounds targeting GABA receptors or phosphodiesterases.

The ethanediamide moiety could facilitate hydrogen bonding with biological targets.

Molecular Weight and Drug-Likeness :

  • Compound A’s higher molecular weight (386.5 vs. 333.4 g/mol) suggests reduced membrane permeability compared to Compound B, though this may be offset by its lipophilic N-butyl chain.

Research Context and Limitations

Direct comparative studies on synthesis, bioactivity, or pharmacokinetics are absent in peer-reviewed literature. However, the structural differences highlight divergent research applications:

  • Compound A: Likely explored for kinase modulation or anticancer activity due to its thienopyrazole scaffold.
  • Compound B: Potential CNS or cardiovascular applications due to pyridazine’s historical relevance in neurotransmitter targeting.

Biological Activity

N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound belonging to the class of thienopyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
  • Molecular Formula : C17H24N4S
  • Molecular Weight : 320.47 g/mol

The structural components include:

  • A butyl group attached to an amine nitrogen.
  • A thienopyrazole core featuring a 2,4-dimethylphenyl substituent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thienopyrazole derivatives, including N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide. The compound has shown promising results against various pathogens:

Pathogen Activity (IC50/μM) Selectivity Index
Mycobacterium tuberculosis45>10
Plasmodium falciparum48>8
Leishmania donovani4.8>20
Trypanosoma brucei42>5

These results indicate that the compound exhibits significant activity against several important infectious diseases, suggesting its potential as a lead compound for further development in antimicrobial therapies .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or pathways crucial for pathogen survival. For instance:

  • Inhibition of Folate Metabolism : Some thienopyrazole derivatives interfere with folate synthesis in bacteria and protozoa.
  • Disruption of Membrane Integrity : The compound may also affect cellular membranes leading to increased permeability and subsequent cell death.

Case Studies

  • Antimalarial Activity Study : A study focused on a series of thienopyrazole compounds demonstrated that those with structural similarities to N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide exhibited IC50 values below 10 μM against P. falciparum, indicating strong antimalarial properties .
  • Tuberculosis Inhibition : In another investigation assessing the efficacy of various thienopyrazole derivatives against Mycobacterium tuberculosis, the compound showed moderate inhibitory effects with an IC50 value of 45 μM. This suggests that while it is not the most potent inhibitor in this class, it still holds potential for further optimization .

Q & A

Q. What are the critical considerations for synthesizing N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide with high purity?

Synthesis requires precise control of reaction parameters:

  • Temperature : Maintain 80–100°C during cyclization to avoid side reactions (e.g., dimerization) .
  • Inert atmosphere : Use nitrogen/argon to protect reactive intermediates like thieno[3,4-c]pyrazole cores from oxidation .
  • Reagent selection : Employ coupling agents (e.g., EDCI) for amide bond formation and catalysts (e.g., triethylamine) to enhance yields .
    Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., δ 10.22 ppm for amide protons) .

Q. How can researchers characterize the molecular structure of this compound?

Use a combination of spectroscopic and computational methods:

  • NMR spectroscopy : Assign peaks for aromatic protons (δ 7.12–7.88 ppm) and alkyl chains (δ 2.07–4.00 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+Na]+ = 508.1892) .
  • X-ray crystallography : Resolve bond lengths/angles of the thieno[3,4-c]pyrazole core if single crystals are obtainable .
    Note : Compare experimental data with computational models (e.g., DFT) to validate structural predictions .

Q. What initial biological screening approaches are recommended for this compound?

  • In vitro assays : Test cytotoxicity using MTT assays across cancer cell lines (e.g., MCF-7, A549) with IC50_{50} values as a benchmark (e.g., 10–15 µM for analogs) .
  • Target identification : Perform molecular docking against enzymes (e.g., kinases) or receptors linked to apoptosis pathways .
  • Solubility assessment : Use shake-flask methods to determine logP and guide formulation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during the final amidation step?

Methodology :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DCE) to stabilize intermediates .
  • Stoichiometry adjustments : Increase equivalents of activated carboxylic acid (1.5–2.0 equiv) to drive amide formation .
  • Time-resolved monitoring : Use TLC or in situ IR spectroscopy to track reaction progress and halt before side-product formation .
    Case study : A 62% yield was achieved using DCE at 80°C for 3 hours with triethylamine as a base .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

SAR insights :

  • Electron-withdrawing groups (e.g., NO2_2, F) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Alkyl chain variations : Longer chains (e.g., butyl vs. methyl) may improve membrane permeability but reduce solubility .
    Experimental design :
  • Synthesize analogs with halogen substitutions at the phenyl ring (e.g., 4-Cl, 4-F).
  • Compare IC50_{50} values and binding affinities (e.g., via SPR assays) .

Q. How should researchers address contradictory data in solubility and stability studies?

Analytical strategies :

  • Controlled degradation studies : Expose the compound to heat/light and monitor via HPLC to identify degradation products .
  • pH-dependent solubility : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions .
    Example : A nitro-substituted analog showed 30% degradation after 48 hours at pH 7.4, necessitating lyophilization for long-term stability .

Q. What advanced techniques can elucidate interactions with biological targets?

  • Cryo-EM/X-ray crystallography : Resolve compound-protein complexes (e.g., with apoptosis regulators like Bcl-2) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-activity refinement .
  • Metabolomics : Track downstream effects (e.g., ROS production) via LC-MS to map mechanism of action .

Key Recommendations for Researchers

  • Prioritize reproducibility by documenting reaction parameters (e.g., ramp rates, stirring speeds).
  • Use PubChem and X-ray databases for structural benchmarking, avoiding unreliable commercial sources .
  • Collaborate with computational chemists to predict reactivity and guide synthetic routes .

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